![molecular formula C17H17F3N2O2S B2745567 1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920164-86-9](/img/structure/B2745567.png)
1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C17H17F3N2O2S and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Drug Design
The trifluoromethyl group is a common moiety in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs . The compound’s potential to serve as a precursor for the synthesis of various bioactive molecules makes it valuable in drug discovery.
Agrochemical Development
Compounds with trifluoromethyl groups are often used in agrochemicals to improve their efficacy and environmental persistence . This compound could be explored for the development of new pesticides or herbicides.
Material Science
The unique electronic properties of the trifluoromethyl group can be leveraged in material science, particularly in the development of advanced polymers and coatings that require high stability and resistance to degradation .
Organic Synthesis
As a synthetic intermediate, this compound could be used in the preparation of more complex fluorinated compounds, which are of great interest in organic chemistry for creating novel reactions and methodologies .
Medicinal Chemistry
The cyclopenta[d]pyrimidinone core is structurally similar to several nucleoside analogs, which are crucial in antiviral and anticancer therapies. This similarity could be exploited in the design of new therapeutic agents .
Fluorine Chemistry Research
The compound could be used in the study of C–F bond activation, which is a significant area of research in fluorine chemistry. This includes exploring new pathways for anionic S N 2′-type substitution, cationic S N 1′-type substitution, and defluorinative functionalization .
Catalysis
Transition metal-catalyzed cycloaddition reactions of compounds containing trifluoromethyl groups are important for constructing cyclic structures with fluorinated groups. This compound could be a candidate for such catalytic processes .
Environmental Chemistry
The stability of fluorinated compounds under various environmental conditions makes them suitable for studying long-term environmental effects and degradation pathways, which is crucial for assessing the ecological impact of new chemicals .
properties
IUPAC Name |
1-(2-hydroxyethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c18-17(19,20)12-4-1-3-11(9-12)10-25-15-13-5-2-6-14(13)22(7-8-23)16(24)21-15/h1,3-4,9,23H,2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWFATIZIZUSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.